4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
“4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives have demonstrated antibacterial and antimycobacterial effects. Researchers have explored their potential in combating bacterial infections, including drug-resistant strains. The compound’s structural features may contribute to its efficacy in inhibiting bacterial growth .
Antitumor Properties
Imidazole-containing compounds have been investigated for their antitumor activity. These molecules may interfere with cancer cell proliferation, angiogenesis, and metastasis. Further studies are needed to explore the specific mechanisms and potential therapeutic applications .
Anti-Inflammatory Effects
The imidazole ring has shown promise as an anti-inflammatory agent. Researchers have studied its impact on inflammatory pathways, cytokine production, and immune responses. Understanding these mechanisms could lead to novel anti-inflammatory drugs .
Antiviral Potential
Imidazole derivatives, including the compound , have been evaluated for antiviral activity. Their effects on viral replication, entry, and protein synthesis are areas of interest. These findings may contribute to the development of antiviral therapies .
Antioxidant Properties
The imidazole ring exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Researchers have explored its potential in preventing oxidative stress-related diseases .
Other Applications
Beyond the mentioned fields, imidazole-containing compounds have been investigated for their antidiabetic, anti-allergic, antipyretic, antihelmintic, and ulcerogenic activities. Additionally, they play a crucial role in natural products such as histidine, purine, and histamine .
Future Directions
properties
IUPAC Name |
4-bromo-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c19-15-8-6-14(7-9-15)17(23)20-10-11-24-18-21-12-16(22-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMYEKARIGKFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide |
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